2-Ethylindan

描述

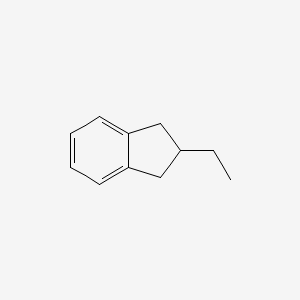

2-Ethylindan is a bicyclic hydrocarbon compound composed of an indane ring structure with an ethyl side chain. It is known for its applications in various fields, including the pharmaceutical industry and photonics . The molecular formula of this compound is C11H14, and it has a molecular weight of 146.229 Da .

属性

CAS 编号 |

56147-63-8 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

2-ethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-6,9H,2,7-8H2,1H3 |

InChI 键 |

WJNBFERHVLTYOV-UHFFFAOYSA-N |

规范 SMILES |

CCC1CC2=CC=CC=C2C1 |

产品来源 |

United States |

准备方法

2-Ethylindan can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-Ethylindan undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be used to modify the ethyl side chain or the indane ring structure.

Substitution: Various substitution reactions can introduce different functional groups into the indane ring, enhancing its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-Ethylindan has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: In the pharmaceutical industry, this compound derivatives are explored for their potential therapeutic effects.

Industry: It is used in the production of materials with specific optical properties, such as photonic devices

作用机制

The mechanism of action of 2-Ethylindan and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

相似化合物的比较

2-Ethylindan can be compared with other similar compounds, such as:

Indane: A simpler structure without the ethyl side chain.

2-Methylindan: Similar structure with a methyl group instead of an ethyl group.

2-Propylindan: Similar structure with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl side chain, which can influence its chemical reactivity and physical properties .

生物活性

2-Ethylindan (C11H14) is an organic compound belonging to the indan family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies related to this compound, highlighting its antimicrobial properties, herbicidal activity, and potential applications in drug discovery.

Synthesis of this compound

The synthesis of this compound has been explored in various studies. It can be derived from the alkylation of indan or through other synthetic routes involving aromatic compounds. The methods often focus on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents.

Herbicidal Activity

In addition to its antimicrobial properties, this compound has been investigated for herbicidal activity. A study on related compounds found that certain derivatives exhibited excellent herbicidal effects against common weeds such as barnyardgrass. The effectiveness was attributed to the compound's ability to disrupt metabolic pathways in target plants.

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various indan derivatives, including this compound. The results showed that compounds with similar structures had varying degrees of effectiveness against different microorganisms, suggesting a structure-activity relationship.

- Herbicidal Action : Research on the herbicidal action of indan derivatives revealed that modifications to the ethyl group significantly influenced activity levels. The study concluded that optimizing these structural features could lead to more effective herbicides for agricultural use.

- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between this compound and target proteins involved in bacterial metabolism. These studies indicated strong binding affinities, suggesting potential as a lead compound in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。